![molecular formula C25H17ClFN3O2 B2940422 3-(4-chlorophenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866342-47-4](/img/structure/B2940422.png)
3-(4-chlorophenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-chlorophenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H17ClFN3O2 and its molecular weight is 445.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-chlorophenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process that typically includes the formation of pyrazole and dioxin moieties. The final product is characterized by its complex structure, which includes a chlorophenyl group and a fluorobenzyl substituent. The molecular formula is C25H18ClF2N5S, with a melting point recorded at 243°C. Spectroscopic techniques such as IR spectroscopy and NMR have been employed to confirm the structure of the synthesized compound .
Antibacterial Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant antibacterial properties. For instance, compounds containing similar structural features have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness was quantified using Minimum Inhibitory Concentration (MIC) values, indicating that these compounds could serve as potential antibacterial agents .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibition against urease and acetylcholinesterase (AChE). The IC50 values for some derivatives were significantly lower than those of standard inhibitors, suggesting that they may be more effective in therapeutic applications. For example:
Compound | IC50 (µM) | Enzyme Target |
---|---|---|
7l | 2.14±0.003 | Urease |
7m | 0.63±0.001 | AChE |
7n | 2.17±0.006 | Urease |
These results indicate the potential of these compounds as dual-action drugs targeting both bacterial infections and enzyme-related disorders .
Binding Interactions
Fluorescence quenching studies have been conducted to investigate the binding interactions of the compound with bovine serum albumin (BSA). The binding constant obtained from these studies suggests a moderate affinity of the compound for BSA, which is crucial for understanding its pharmacokinetics and bioavailability in biological systems .
Case Studies
- Antibacterial Efficacy : A study evaluated several derivatives of pyrazoloquinoline compounds against various bacterial strains. The results indicated that compounds with similar substituents to the target compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
- Enzyme Inhibition : Another research effort focused on the enzyme inhibitory potential of synthesized pyrazoloquinolines. The study highlighted that certain derivatives showed promising results against both AChE and urease, suggesting their utility in treating conditions like Alzheimer's disease and urinary tract infections.
Eigenschaften
IUPAC Name |
14-(4-chlorophenyl)-17-[(2-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O2/c26-17-7-5-15(6-8-17)24-19-14-30(13-16-3-1-2-4-20(16)27)21-12-23-22(31-9-10-32-23)11-18(21)25(19)29-28-24/h1-8,11-12,14H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUISAVYAZLVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=C(C=C5)Cl)CC6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.